3-[(2-Fluorobenzyl)sulfonyl]propanoic acid
Description
The Significance of Sulfonyl Moieties in Bioactive Compounds and Advanced Synthetic Methodologies
The sulfonyl group is a key functional group in a multitude of therapeutically important compounds. Its ability to act as a hydrogen bond acceptor allows for strong interactions with biological receptors, a critical factor in the efficacy of many drugs. nih.govresearchgate.net The tetrahedral geometry of the sulfonyl group can also serve as a rigid scaffold, constraining the conformation of flexible side chains to present them in a specific orientation for optimal binding to a target active site. nih.govresearchgate.net Sulfonyl-containing compounds, such as sulfonamides and sulfones, are found in drugs with a wide range of applications, including treatments for diabetes, inflammation, and bacterial infections. nih.govnih.gov From a synthetic standpoint, the development of new methods for the formation of sulfur-carbon bonds, including those in sulfonyl groups, is an active area of research, providing access to a diverse array of complex molecules. acs.org
Propanoic Acid Scaffold as a Privileged Structure in Pharmaceutical and Agrochemical Discovery
The propanoic acid scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. This scaffold is a prominent feature in the class of non-steroidal anti-inflammatory drugs (NSAIDs), with well-known examples such as ibuprofen (B1674241) and ketoprofen. humanjournals.com Beyond its role in NSAIDs, the propanoic acid moiety has been incorporated into a wide range of compounds with diverse biological activities, including anticancer, antimicrobial, and anticonvulsant properties. humanjournals.commdpi.commdpi.comnih.gov The carboxylic acid group of the propanoic acid scaffold can participate in crucial interactions with biological targets, such as forming salt bridges or hydrogen bonds. Its versatility and synthetic accessibility make it an attractive starting point for the design of new therapeutic and agrochemical agents. drugbank.com
Rationale for Investigating 3-[(2-Fluorobenzyl)sulfonyl]propanoic Acid as a Novel Chemical Entity
The chemical structure of this compound combines the key features discussed above: a fluorine substituent, a sulfonyl moiety, and a propanoic acid scaffold. The rationale for investigating this specific compound stems from the potential for synergistic or unique properties arising from this particular combination. The 2-fluorobenzyl group introduces a fluorinated aromatic ring, which could enhance metabolic stability and binding interactions. The sulfonyl group provides a polar, hydrogen-bond accepting anchor, while the propanoic acid tail offers a site for further functionalization or interaction with a target protein. The specific placement of the fluorine atom on the benzyl (B1604629) group, rather than directly on a phenyl ring attached to the sulfonyl group, distinguishes it from many other studied sulfonyl propanoic acids and could lead to novel biological activities.
Research Objectives and Scope for Comprehensive Academic Characterization of this compound
Given that this compound is a novel chemical entity with limited available data, a comprehensive academic characterization is warranted. The primary research objectives would be:
Synthesis and Structural Elucidation: To develop and optimize a reliable synthetic route to this compound and to confirm its structure and purity using modern analytical techniques such as NMR, mass spectrometry, and elemental analysis.
Physicochemical Profiling: To determine key physicochemical properties of the compound, including its pKa, lipophilicity (logP), and aqueous solubility, which are crucial for predicting its behavior in biological systems.
In Vitro Biological Screening: To screen the compound against a diverse panel of biological targets, including enzymes and receptors relevant to diseases such as cancer, inflammation, and infectious diseases, to identify any potential therapeutic applications.
Computational Modeling: To use molecular docking and other computational methods to predict potential biological targets and to understand the structural basis of any observed biological activity.
The scope of this initial characterization would be limited to in vitro and in silico studies to establish a foundational understanding of the compound's chemical and biological properties.
Physicochemical Properties of this compound
While extensive experimental data for this novel compound is not yet published, some basic properties can be identified from supplier information.
| Property | Value | Source |
| CAS Number | 897767-08-7 | bldpharm.com |
| Molecular Formula | C10H11FO4S | (Calculated) |
| Molecular Weight | 246.25 g/mol | (Calculated) |
Structural Comparison of Related Sulfonyl-Containing Propanoic Acids
To highlight the novelty of this compound, the following table compares its structure to other related compounds found in the literature.
| Compound Name | Structure | Key Differentiating Feature |
| This compound | Fluorine on the benzyl group attached to the sulfonyl moiety. | |
| 3-(2-Fluorophenyl)sulfonylpropanoic acid | Fluorine directly on the phenyl ring attached to the sulfonyl group. uni.lu | |
| 2-[(4-Fluorophenyl)sulfonyl]propanoic acid | Fluorine on the phenyl ring and the sulfonyl group is at the 2-position of the propanoic acid chain. | |
| 3-(p-Fluorobenzoyl)propionic Acid | A carbonyl group instead of a sulfonyl group. prepchem.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[(2-fluorophenyl)methylsulfonyl]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO4S/c11-9-4-2-1-3-8(9)7-16(14,15)6-5-10(12)13/h1-4H,5-7H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDAQTOXUJYSRFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CS(=O)(=O)CCC(=O)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Synthesis of 3 2 Fluorobenzyl Sulfonyl Propanoic Acid
Retrosynthetic Analysis of 3-[(2-Fluorobenzyl)sulfonyl]propanoic Acid
A retrosynthetic approach is instrumental in devising a logical pathway for the synthesis of this compound by deconstructing the molecule into simpler, readily available starting materials.
The primary strategic disconnections for this compound are at the sulfur-carbon bonds. The bond between the sulfonyl group and the 2-fluorobenzyl moiety, as well as the bond between the sulfonyl group and the propanoic acid chain, are logical points for cleavage in a retrosynthetic sense. This deconstruction leads to a 2-fluorobenzyl synthon, a sulfonyl synthon, and a three-carbon acid equivalent.
Based on the disconnections, the synthesis can be planned by reacting an electrophilic 2-fluorobenzyl species with a sulfur nucleophile, which is then connected to the propanoic acid backbone. Commercially available and suitable starting materials for this strategy include 2-fluorobenzyl bromide and 3-mercaptopropanoic acid. An alternative approach could involve 2-fluorobenzylthiol and a suitable three-carbon electrophile.
Direct Synthesis Strategies for the Sulfonyl and Carboxylic Acid Functionalities
The forward synthesis involves the formation of the thioether, followed by oxidation to the sulfone, and finally, ensuring the presence of the carboxylic acid.
A common and effective method for synthesizing sulfones is the oxidation of the corresponding sulfide (B99878). jchemrev.comacsgcipr.org In the context of this compound, the precursor, 3-[(2-fluorobenzyl)thio]propanoic acid, is first synthesized. This is typically achieved through the nucleophilic substitution reaction between 2-fluorobenzyl bromide and 3-mercaptopropanoic acid in the presence of a base.
Once the sulfide is obtained, it is oxidized to the sulfone. acsgcipr.org A variety of oxidizing agents can be employed for this transformation, with hydrogen peroxide (H₂O₂) being a common and environmentally benign choice. organic-chemistry.orgmdpi.comrsc.org The reaction is often catalyzed by acids or metal catalysts to enhance its efficiency. organic-chemistry.orgmdpi.com For instance, the oxidation can be carried out using 30% hydrogen peroxide in the presence of a catalyst. mdpi.com Other potent oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) can also be used. jchemrev.com Careful control of the reaction conditions, such as temperature and stoichiometry of the oxidant, is crucial to prevent over-oxidation and ensure a high yield of the desired sulfone. acsgcipr.org
Table 1: Common Oxidizing Agents for Sulfide to Sulfone Conversion
| Oxidizing Agent | Typical Conditions | Reference |
| Hydrogen Peroxide (H₂O₂) | Often with a catalyst (e.g., tungstic acid, tantalum carbide), in solvents like acetic acid or ethanol (B145695). | organic-chemistry.orgmdpi.com |
| meta-Chloroperoxybenzoic Acid (m-CPBA) | In chlorinated solvents like dichloromethane. | jchemrev.com |
| Potassium Permanganate (KMnO₄) | Supported on manganese dioxide. | organic-chemistry.org |
| Urea-Hydrogen Peroxide Adduct | In ethyl acetate, often with an activator like phthalic anhydride. | organic-chemistry.org |
An alternative synthetic route involves the formation of the carbon-sulfur bond through a nucleophilic addition reaction, specifically a sulfa-Michael addition. acs.org In this approach, a sulfur nucleophile, such as 2-fluorobenzylthiol, is added to an α,β-unsaturated carbonyl compound like acrylic acid or its esters. acs.orgresearchgate.net This conjugate addition reaction is a powerful method for constructing carbon-sulfur bonds. acs.orgacs.org The resulting thioether can then be oxidized to the sulfone as previously described.
Condensation reactions can also be employed. For instance, a Knoevenagel-type condensation between an appropriate aldehyde and a compound containing an active methylene (B1212753) group flanked by the sulfonyl and carboxyl functionalities could be envisioned, although this is a more complex approach.
In many synthetic sequences, it is advantageous to protect the carboxylic acid group as an ester to avoid its interference with other reaction steps. If the synthesis is carried out using an ester of propanoic acid, a final hydrolysis step is required to liberate the free carboxylic acid.
Ester hydrolysis can be achieved under either acidic or basic conditions. wikipedia.orgmasterorganicchemistry.com Basic hydrolysis, also known as saponification, is often preferred as it is an irreversible process that goes to completion. wikipedia.orgmasterorganicchemistry.com This typically involves treating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or lithium hydroxide. masterorganicchemistry.comcommonorganicchemistry.com The reaction initially forms the carboxylate salt, which is then protonated by adding a strong acid, such as hydrochloric acid, during the workup to yield the final carboxylic acid product. masterorganicchemistry.com
Acid-catalyzed hydrolysis is a reversible reaction and requires a large excess of water to drive the equilibrium towards the products. wikipedia.orgcommonorganicchemistry.comyoutube.comjove.com
Table 2: Common Reagents for Ester Hydrolysis
| Reagent | Conditions | Product | Reference |
| Sodium Hydroxide (NaOH) | Aqueous or in a mixed solvent system (e.g., H₂O/MeOH/THF). | Carboxylic Acid (after acidic workup) | masterorganicchemistry.comcommonorganicchemistry.com |
| Lithium Hydroxide (LiOH) | Aqueous or in a mixed solvent system (e.g., H₂O/THF). | Carboxylic Acid (after acidic workup) | masterorganicchemistry.comcommonorganicchemistry.com |
| Hydrochloric Acid (HCl) | Aqueous solution, often with heating. | Carboxylic Acid | commonorganicchemistry.com |
Optimization of Reaction Conditions and Process Parameters
Michael Addition of 2-Fluorobenzyl Mercaptan to Acrylic Acid:
The thia-Michael addition is a crucial step for forming the carbon-sulfur bond. This reaction is typically base-catalyzed. The choice of both the catalyst and the solvent system significantly impacts the reaction rate and yield.
Catalytic Systems: Primary and tertiary amines are effective catalysts for the thiol-Michael addition to acrylates. The reaction proceeds via a base-catalyzed mechanism where the amine deprotonates the thiol to form a more nucleophilic thiolate anion. researchgate.net The selection of the amine catalyst can influence the reaction kinetics. For instance, stronger bases can accelerate the reaction, but may also lead to undesired side reactions if not carefully controlled. Phosphines, such as dimethylphenylphosphine (B1211355) (DMPP), have also been shown to be highly efficient catalysts for this transformation, often leading to complete conversion in shorter reaction times compared to amine catalysts. researchgate.net
Solvent Systems: The choice of solvent can influence the reaction rate of the thiol-Michael addition. Polar aprotic solvents are often employed. For base-catalyzed reactions, the solvent's ability to solvate the ionic intermediates can play a role in the reaction kinetics. The reaction can also be performed under solvent-free conditions, which offers environmental and economic advantages. researchgate.net
Oxidation of 3-[(2-Fluorobenzyl)thio]propanoic Acid to the Sulfone:
The selective oxidation of the intermediate thioether to the sulfone is a critical transformation. Hydrogen peroxide (H₂O₂) is a preferred oxidant due to its environmental compatibility, as its primary byproduct is water. The efficiency and selectivity of this oxidation are often enhanced by a catalytic system.
Catalytic Systems: Various catalytic systems have been developed for the selective oxidation of sulfides to sulfones using hydrogen peroxide. These include:
Titanium-based catalysts: Titanium-containing zeolites, such as TS-1, have been shown to be effective catalysts for the oxidation of thioethers to sulfones. researchgate.netrsc.org These catalysts are heterogeneous, allowing for easier separation from the reaction mixture.
Tungsten-based catalysts: Sodium tungstate (B81510) (Na₂WO₄) in combination with a phase-transfer catalyst has been used for the efficient oxidation of sulfides to sulfones with hydrogen peroxide. researchgate.net
Metal-free systems: In some cases, the oxidation can be achieved using hydrogen peroxide in the presence of an acid catalyst, such as acetic acid with a solid acid catalyst like Amberlyst 15. researchgate.net
The choice of catalyst is crucial for achieving high selectivity for the sulfone over the intermediate sulfoxide.
Temperature: The reaction temperature is a critical parameter for both the Michael addition and the oxidation step.
For the thiol-Michael addition , the reaction is often carried out at room temperature. researchgate.net However, gentle heating may be employed to increase the reaction rate, though this must be balanced against the potential for side reactions.
The oxidation of the thioether to the sulfone is significantly influenced by temperature. Increasing the reaction temperature generally leads to a higher reaction rate. For example, in the oxidation of thioanisole, increasing the temperature from 40 °C to 50 °C drastically increases both the sulfide conversion and sulfone formation. researchgate.net However, excessive temperatures can lead to the decomposition of the oxidant (H₂O₂) or the product. Optimal temperature control is therefore essential for maximizing the yield of the desired sulfone. acs.org
Pressure: For the described synthetic route, the reactions are typically carried out at atmospheric pressure. The use of elevated pressure is not commonly required for the Michael addition or the hydrogen peroxide-based oxidation of thioethers to sulfones under the discussed conditions.
Reaction Kinetics:
The thiol-acrylate Michael addition follows a step-growth mechanism. nih.gov The kinetics can be influenced by the catalyst concentration and the functionality of the reactants. lsu.edu The reaction is often first-order with respect to the vinyl concentration, indicating that the addition of the thiolate anion to the double bond can be the rate-limiting step. abstractarchives.com
Monitoring Methodologies: Continuous monitoring of the reaction progress is essential for determining the reaction endpoint and for optimizing the reaction conditions. Several analytical techniques can be employed:
Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique for qualitatively monitoring the disappearance of starting materials and the appearance of products.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a powerful tool for monitoring the reaction. For the Michael addition, the disappearance of the vinyl proton signals of the acrylic acid and the appearance of new signals for the methylene protons adjacent to the sulfur atom can be tracked. researchgate.netacs.org For the oxidation step, the downfield shift of the signals for the protons adjacent to the sulfur atom upon oxidation to the sulfone can be observed.
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to monitor the disappearance of the thiol S-H stretching vibration (around 2550 cm⁻¹) during the Michael addition. researchgate.net The formation of the sulfone can be monitored by the appearance of strong characteristic absorption bands for the S=O stretching vibrations, typically in the regions of 1350-1300 cm⁻¹ (asymmetric) and 1160-1120 cm⁻¹ (symmetric).
The following table summarizes the key parameters for the synthesis of this compound.
| Reaction Step | Catalytic System | Solvent System | Temperature | Monitoring Method |
| Michael Addition | Primary or Tertiary Amines, Phosphines | Polar Aprotic (e.g., THF), or Solvent-Free | Room Temperature to mild heating | TLC, ¹H NMR, FTIR |
| Oxidation | H₂O₂ with Ti-based or W-based catalysts | Water, Acetone, Alcohols | Room Temperature to ~60 °C | TLC, ¹H NMR, FTIR |
Purification and Isolation Techniques for Synthetic Intermediates and the Target Compound
The isolation and purification of the intermediate, 3-[(2-fluorobenzyl)thio]propanoic acid, and the final product, this compound, are critical for obtaining a high-purity compound. A combination of chromatographic and crystallization techniques is typically employed.
Flash Chromatography: Flash column chromatography is a widely used technique for the purification of organic compounds on a preparative scale.
For the purification of carboxylic acids, silica (B1680970) gel is a common stationary phase. A challenge with silica gel is the potential for peak tailing due to the interaction of the acidic proton with the stationary phase. This can often be mitigated by adding a small amount of an acidic modifier, such as acetic acid or formic acid, to the eluent system. shimadzu.com
Reversed-phase flash chromatography, using a C18-functionalized silica gel stationary phase, is also an effective method for purifying polar compounds like carboxylic acids. nih.gov The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an acidic modifier like trifluoroacetic acid (TFA) to ensure the carboxylic acid is in its protonated form. nih.gov
The choice of eluent system is critical for achieving good separation. A gradient elution, where the polarity of the solvent system is gradually increased, is often used to separate compounds with different polarities.
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for both the analysis and purification of organic compounds.
For the analysis of organic acids, including those with sulfonyl groups, reversed-phase HPLC is a common method. acs.orgshimadzu.comsielc.com C18 columns are widely used, and the mobile phase is typically an aqueous buffer with an organic modifier. google.com
Ion-exchange chromatography can also be employed for the separation of ionic compounds like carboxylic and sulfonic acids. researchgate.net
For preparative HPLC, the conditions developed on an analytical scale can often be scaled up to isolate larger quantities of the pure compound. researchgate.net
The following table provides a general guide for chromatographic purification.
| Compound Type | Stationary Phase | Typical Mobile Phase | Detection |
| Carboxylic Acids (Normal Phase) | Silica Gel | Hexane/Ethyl Acetate with Acetic Acid | UV |
| Carboxylic Acids (Reversed Phase) | C18 Silica | Water/Acetonitrile with TFA | UV, MS |
| Sulfonyl-containing Acids | C18 Silica, Ion-Exchange | Aqueous Buffer/Organic Modifier | UV, MS, ELSD |
Crystallization and Recrystallization: Crystallization is a powerful technique for the final purification of solid compounds. The process involves dissolving the crude product in a suitable solvent at an elevated temperature and then allowing the solution to cool slowly, leading to the formation of pure crystals.
Solvent Selection: The choice of solvent is crucial for successful recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. mt.com For carboxylic acids and sulfones, a variety of solvents can be considered. Common recrystallization solvents include ethanol, methanol, acetone, ethyl acetate, and mixtures such as ethanol/water or hexane/ethyl acetate. rochester.edupitt.edu The selection often requires empirical testing. For aromatic carboxylic acids, aqueous ethanol has been reported as a suitable recrystallization solvent. reddit.com For sulfones, crystallization can sometimes be induced from poor solvents. lsu.edu
Process: The crude solid is dissolved in a minimal amount of the hot solvent to create a saturated solution. The hot solution is then filtered to remove any insoluble impurities. The filtrate is allowed to cool slowly to room temperature, and then often cooled further in an ice bath to maximize crystal formation. The resulting crystals are collected by filtration, washed with a small amount of cold solvent, and then dried.
Distillation: Distillation is a purification technique for liquids based on differences in boiling points. Given that this compound and its precursor are expected to be solids at room temperature with high boiling points, distillation is not the primary method for their purification. It could potentially be used to purify liquid starting materials if necessary.
Analytical Characterization of Synthetic Products
The rigorous identification and characterization of newly synthesized compounds are paramount to ensure purity and structural integrity. For this compound, a suite of analytical techniques would be employed to confirm its identity and assess its purity, going beyond basic identification data.
A plausible approach to the synthesis of this compound can be conceptualized through a two-step process. This method would involve the initial reaction of 2-fluorobenzyl chloride with sodium sulfite (B76179) to form sodium 2-fluorobenzylsulfonate. This intermediate would then undergo a reaction with a suitable three-carbon synthon, such as 3-chloropropanoic acid, under basic conditions to yield the target compound.
Detailed research findings from analogous syntheses suggest that the reaction conditions, such as solvent, temperature, and reaction time, would need to be carefully optimized to maximize the yield and purity of this compound. For instance, the initial sulfonylation could be carried out in an aqueous-alcoholic solvent mixture to ensure the solubility of the reactants. The subsequent alkylation of the sulfonate salt would likely require a polar aprotic solvent to facilitate the nucleophilic substitution reaction.
Interactive Data Table: Plausible Synthetic Parameters
| Parameter | Step 1: Sulfonylation | Step 2: Alkylation |
| Reactants | 2-Fluorobenzyl chloride, Sodium sulfite | Sodium 2-fluorobenzylsulfonate, 3-Chloropropanoic acid |
| Solvent | Ethanol/Water | Dimethylformamide (DMF) |
| Temperature | 80-100 °C | 60-80 °C |
| Base | - | Sodium hydroxide |
| Reaction Time | 4-6 hours | 8-12 hours |
High-Performance Liquid Chromatography (HPLC) would be a critical tool for assessing the purity of the final product. A reversed-phase C18 column with a gradient elution system, likely using a mixture of acetonitrile and water with a small amount of a modifier like trifluoroacetic acid, would be suitable for separating the target compound from any unreacted starting materials or by-products. The retention time and peak purity would be established against a synthesized reference standard.
Mass spectrometry (MS), particularly high-resolution mass spectrometry (HRMS), would provide an accurate mass measurement, confirming the elemental composition of this compound. The fragmentation pattern observed in the MS/MS spectrum would offer further structural elucidation, corroborating the connectivity of the 2-fluorobenzyl, sulfonyl, and propanoic acid moieties.
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for detailed structural analysis. ¹H NMR would reveal the chemical shifts and coupling constants of the protons in the molecule, providing information about the substitution pattern on the benzene (B151609) ring and the structure of the propanoic acid chain. ¹³C NMR would complement this by identifying the chemical environment of each carbon atom. Furthermore, two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to establish the connectivity between protons and carbons, definitively confirming the structure of the synthesized product.
Interactive Data Table: Expected Analytical Data
| Technique | Expected Observations |
| HPLC | Single major peak with a specific retention time, indicating high purity. |
| HRMS | Molecular ion peak corresponding to the exact mass of C₁₀H₁₁FO₄S. |
| ¹H NMR | Characteristic signals for the aromatic protons of the 2-fluorobenzyl group, the methylene protons adjacent to the sulfonyl group and the carboxylic acid, and the acidic proton of the carboxyl group. |
| ¹³C NMR | Resonances for the aromatic carbons, the methylene carbons, the carbonyl carbon, and the carbon bearing the fluorine atom, showing distinct chemical shifts. |
| FT-IR | Characteristic absorption bands for the S=O stretching of the sulfonyl group, the C=O stretching of the carboxylic acid, and the O-H stretching of the carboxyl group. |
Scalability Assessment and Green Chemistry Considerations in the Production of this compound
The transition from laboratory-scale synthesis to industrial production necessitates a thorough assessment of the scalability of the synthetic route and an integration of green chemistry principles to ensure an environmentally benign and economically viable process.
The proposed synthesis of this compound presents several factors to consider for scalability. The availability and cost of the starting materials, 2-fluorobenzyl chloride and 3-chloropropanoic acid, are crucial. While these are common reagents, their bulk pricing and supply chain reliability would need to be evaluated. The reaction conditions, particularly the use of solvents like DMF, pose challenges for large-scale production due to their toxicity and the need for specialized handling and recovery systems.
From a green chemistry perspective, several modifications to the proposed synthesis could be explored. The use of water as a solvent, where possible, would significantly improve the environmental profile of the process. Alternatively, the use of greener solvents, such as ionic liquids or supercritical fluids, could be investigated, although their industrial application would depend on cost and efficiency.
Recent advancements in the sustainable production of propionic acid and its derivatives could offer valuable insights. researchgate.netnih.gov For instance, catalytic routes that minimize the use of stoichiometric reagents would be highly desirable. The development of a one-pot synthesis, where the sulfonylation and alkylation steps are combined, could also enhance the process efficiency by reducing the number of unit operations and minimizing waste generation.
Furthermore, the principles of atom economy would be a key metric in evaluating the greenness of the synthesis. The proposed route involves the formation of inorganic salts as by-products, which would need to be managed. A catalytic approach that directly couples 2-fluorobenzyl alcohol with a suitable sulfur source and a propanoic acid precursor could potentially offer a more atom-economical alternative. The development of safe, cost-effective, and environmentally-friendly methods to synthesize sulfonyl compounds, such as those avoiding toxic reagents, is an active area of research that could provide greener pathways for the production of this compound. sciencedaily.com
Interactive Data Table: Green Chemistry Considerations
| Principle | Application to the Synthesis of this compound |
| Prevention | Design of a synthetic route that minimizes the generation of waste. |
| Atom Economy | Exploration of catalytic routes to maximize the incorporation of starting materials into the final product. |
| Less Hazardous Chemical Syntheses | Replacement of hazardous solvents like DMF with greener alternatives such as water or bio-based solvents. |
| Design for Energy Efficiency | Optimization of reaction conditions to minimize energy consumption, for example, by using lower temperatures or catalytic processes. |
| Use of Renewable Feedstocks | Investigation of bio-based sources for the propanoic acid moiety. |
Molecular Interaction Studies and in Vitro Biological Evaluation of 3 2 Fluorobenzyl Sulfonyl Propanoic Acid
Exploration of Potential Biological Targets and Mechanisms of Action
Enzyme Inhibition and Activation Assays (e.g., serine hydrolases, metalloenzymes)
There is no publicly available research detailing the effects of 3-[(2-Fluorobenzyl)sulfonyl]propanoic acid on any enzyme systems, including serine hydrolases or metalloenzymes.
Receptor Binding and Ligand Displacement Studies
No studies have been published that investigate the binding affinity of this compound for any specific receptors or its ability to displace known ligands.
Protein-Ligand Interaction Profiling using Biophysical Techniques
There is no information available from biophysical studies, such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or nuclear magnetic resonance (NMR), to characterize the interaction between this compound and any protein targets.
Cellular Assays for In Vitro Phenotypic Screening and Pathway Elucidation
Cell-Free Biochemical System Analysis
No data has been reported from cell-free biochemical assays to elucidate the mechanism of action of this compound.
Cell-Based Functional Assays (excluding cytotoxicity or viability)
There are no published findings from cell-based functional assays that would indicate the phenotypic effects or influence on cellular pathways of this compound.
Mechanistic Investigations on Cellular Signaling Pathways (e.g., reporter gene assays)
While direct experimental data on this compound is not available in the public domain, we can hypothesize its potential effects on cellular signaling pathways through the lens of reporter gene assays, a common tool for such investigations. nih.govnih.govyoutube.com Reporter gene assays are instrumental in determining whether a compound can modulate the activity of specific transcription factors or signaling pathways. nih.govnih.gov For instance, a luciferase or fluorescent protein reporter can be placed under the control of a response element for a particular pathway, such as the NF-κB, STAT3, or estrogen receptor (ER) pathways. nih.govyoutube.com
Should this compound be screened in such assays, its activity would be quantified by changes in the reporter signal. A decrease in signal in a TNF-α stimulated NF-κB reporter cell line would suggest an inhibitory effect on this inflammatory pathway. Conversely, an increase in signal in an ER-responsive reporter assay would indicate potential agonistic activity. nih.gov The choice of cell line and specific reporter construct is crucial for these mechanistic studies. For example, cell lines like HEK293 are often used for their transfectability, while cancer cell lines such as MCF-7 (breast cancer) or HepG2 (liver cancer) can provide a more disease-relevant context. nih.govyoutube.com
Given the structural similarities to compounds that modulate pathways like those involving receptor tyrosine kinases or nuclear receptors, it is plausible that this compound could be investigated for its effects on pathways such as the EGFR or Keap1-Nrf2 pathways. nih.govmdpi.com A reporter gene assay could be designed to quantify the activation or inhibition of these pathways, providing crucial insights into the compound's mechanism of action at a cellular level.
Structure-Activity Relationship (SAR) Hypotheses Derived from In Vitro Screening Data
Although in vitro screening data for this compound is not publicly available, we can formulate Structure-Activity Relationship (SAR) hypotheses based on findings for analogous sulfonyl and propanoic acid derivatives. The SAR for this class of compounds is often dependent on the nature and position of substituents on the aromatic ring and the length and functionality of the acidic side chain.
The presence of the 2-fluoro substituent on the benzyl (B1604629) ring is a key feature. Fluorine's high electronegativity and ability to form hydrogen bonds could significantly influence the compound's interaction with biological targets. The ortho position of the fluorine atom may induce a specific conformation of the benzylsulfonyl moiety, which could be critical for binding affinity and selectivity.
Based on studies of other sulfonyl-containing molecules, the sulfonyl group itself is a strong hydrogen bond acceptor and can be crucial for anchoring the ligand in a protein's binding pocket. nih.gov The propanoic acid tail provides a carboxylic acid group, which is often involved in key ionic interactions or hydrogen bonds with basic residues like arginine or lysine (B10760008) in a target protein. nih.gov
A hypothetical SAR study for this compound could involve the synthesis and evaluation of analogs with modifications at several positions:
Aromatic Ring Substitution: Moving the fluorine to the meta or para position, or replacing it with other halogens (Cl, Br) or electron-donating/withdrawing groups, would reveal the electronic and steric requirements for activity.
Propanoic Acid Chain: Altering the length of the alkyl chain (e.g., acetic or butanoic acid) or introducing substituents on the chain could probe the spatial constraints of the binding site.
Sulfonyl Linker: Replacement of the sulfonyl group with a sulfinamide or other linkers would assess the importance of the sulfonyl moiety's geometry and hydrogen bonding capacity.
An illustrative SAR table based on hypothetical in vitro screening data is presented below:
| Compound ID | R1 (Aromatic Ring) | R2 (Chain) | Linker | Hypothetical IC₅₀ (µM) |
| Target Compound | 2-Fluoro | -CH₂CH₂COOH | -SO₂- | [Hypothetical Value] |
| Analog 1 | 3-Fluoro | -CH₂CH₂COOH | -SO₂- | [Hypothetical Value] |
| Analog 2 | 4-Fluoro | -CH₂CH₂COOH | -SO₂- | [Hypothetical Value] |
| Analog 3 | 2-Chloro | -CH₂CH₂COOH | -SO₂- | [Hypothetical Value] |
| Analog 4 | 2-Fluoro | -CH₂COOH | -SO₂- | [Hypothetical Value] |
| Analog 5 | 2-Fluoro | -CH₂CH₂CH₂COOH | -SO₂- | [Hypothetical Value] |
This systematic modification would allow for the development of a robust SAR model, guiding the design of more potent and selective analogs.
Comparative Analysis with Structurally Related Sulfonyl Propanoic Acid Bioactives (in vitro context)
To contextualize the potential biological activity of this compound, it is useful to compare it with structurally related compounds for which in vitro data exists. For instance, various phenylsulfonyl and benzoyl propanoic acid derivatives have been investigated for a range of biological activities.
One related class of compounds is the aryl propionic acid inhibitors of the Keap1-Nrf2 protein-protein interaction. nih.gov These molecules often feature an acidic group and an aromatic system capable of engaging in specific interactions within the Keap1 binding pocket. While the core scaffold differs, the general principle of a substituted aromatic ring linked to an acidic chain is a shared feature.
Another relevant comparison can be made with sulfonamide-containing compounds, which are known to target various enzymes and receptors. For example, certain sulfonamides exhibit antibacterial activity by inhibiting dihydropteroate (B1496061) synthase (DHPS). excli.de The sulfonyl group in this compound shares some electronic properties with the sulfonamide moiety, suggesting that it could potentially interact with similar biological targets.
A comparative analysis with a known bioactive, such as 3-(4-bromobenzoyl) propionic acid, which has been used as a synthetic precursor for potential anticancer agents, could also be insightful. nih.gov The table below provides a hypothetical comparison of the in vitro activity of this compound with related structures against a putative target.
| Compound | Structure | Putative Target | Hypothetical In Vitro Activity (IC₅₀) |
| This compound | 2-F-C₆H₄CH₂SO₂CH₂CH₂COOH | Target X | [Hypothetical Value] |
| 3-Benzoylpropanoic acid | C₆H₅C(O)CH₂CH₂COOH | Target X | [Hypothetical Value] |
| 4-Bromophenylsulfonyl-containing L-valine derivative | 4-Br-C₆H₄SO₂-Valine derivative | Target Y | [Hypothetical Value] |
| 3-[(2-chloro-4-fluorobenzyl)sulfonyl]propanoic acid | 2-Cl,4-F-C₆H₃CH₂SO₂CH₂CH₂COOH | Target X | [Hypothetical Value] |
This comparative approach, drawing on data from established bioactive molecules, is essential for forming initial hypotheses about the therapeutic potential and possible mechanisms of action for novel compounds like this compound.
The methodologies outlined, such as Conformational Analysis, Quantum Chemical Calculations (including Frontier Molecular Orbital Theory and Electrostatic Potential Surface Analysis), and Molecular Docking Simulations, are standard and powerful techniques in computational chemistry for characterizing novel compounds. However, their application and the resulting data are specific to the molecule under investigation.
Without published research on this compound, any attempt to populate the requested article structure would be speculative and would not meet the required standards of scientific accuracy and reliance on diverse, verifiable sources.
Further research and publication in peer-reviewed scientific journals would be necessary to provide the specific data points and detailed analysis requested for this particular compound.
Computational Chemistry and Advanced Molecular Modeling of 3 2 Fluorobenzyl Sulfonyl Propanoic Acid
Quantitative Structure-Activity Relationship (QSAR) Modeling for Design of Analogues (based on in vitro data)
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. mdpi.com For a compound like 3-[(2-Fluorobenzyl)sulfonyl]propanoic acid, QSAR studies would be instrumental in designing analogues with potentially improved activity profiles. The process begins with the synthesis and in vitro testing of a series of analogues to generate biological activity data.
A QSAR model for analogues of this compound could be developed by systematically modifying its core structure. For instance, substitutions could be made on the phenyl ring, the length of the propanoic acid chain could be varied, or the sulfonyl linker could be altered. The biological activity of these new molecules would then be determined.
Subsequently, a wide range of molecular descriptors for each analogue would be calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, such as its electronic, steric, and hydrophobic characteristics. Examples of relevant descriptors could include molar refractivity (a measure of volume), logP (lipophilicity), and various topological and quantum chemical parameters. researchgate.net
Statistical methods, such as multiple linear regression or machine learning algorithms, are then employed to derive a mathematical equation that relates a selection of these descriptors to the observed biological activity. nih.gov For example, a study on 2-hydroxypropanoic acid derivatives highlighted the importance of topological parameters in describing their antimicrobial activities. thieme-connect.com Similarly, research on N-sulfonyl-piperidines and N-sulfonyl-tetrahydropyridines as antiproliferative agents found that the size and nature of the N-sulfonyl group, as well as atomic polarizability and the partition coefficient, were key descriptors for activity. nih.gov
The resulting QSAR model can then be used to predict the activity of novel, yet-to-be-synthesized analogues, thereby prioritizing the most promising candidates for synthesis and testing. This predictive power significantly streamlines the drug discovery process.
To illustrate, a hypothetical QSAR model for a series of analogues of this compound might be developed. The table below presents a hypothetical set of analogues and their calculated descriptors, along with their measured in vitro activity.
| Compound ID | R-group Substitution | LogP | Molar Refractivity | Electronic Energy (au) | Predicted pIC50 | Experimental pIC50 |
| 1 | 2-Fluoro (Parent) | 1.85 | 65.2 | -1205.4 | 5.2 | 5.3 |
| 2 | 4-Chloro | 2.5 | 70.1 | -1250.7 | 5.8 | 5.9 |
| 3 | 3-Methoxy | 1.6 | 68.9 | -1225.1 | 5.0 | 5.1 |
| 4 | Unsubstituted | 1.9 | 63.5 | -1190.2 | 4.8 | 4.7 |
| 5 | 2,4-Difluoro | 2.1 | 64.8 | -1245.6 | 5.5 | 5.6 |
This table is for illustrative purposes and does not represent actual experimental data.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects
Molecular Dynamics (MD) simulations offer a computational microscope to observe the time-dependent behavior of molecules. youtube.com For this compound, MD simulations can provide critical insights into its conformational flexibility, dynamic behavior in different solvent environments, and interactions with potential biological targets at an atomic level of detail.
An MD simulation of this compound would typically begin by placing the molecule in a simulation box filled with a chosen solvent, most commonly water, to mimic physiological conditions. nih.govnih.gov The interactions between all atoms in the system are described by a force field, which is a set of parameters that define the potential energy of the system as a function of its atomic coordinates.
The simulation then proceeds by solving Newton's equations of motion for each atom, allowing the system to evolve over time. youtube.com This generates a trajectory that details the positions and velocities of all atoms at each time step. Analysis of this trajectory can reveal:
Conformational Landscape: The molecule's preferred shapes and the transitions between them.
Solvent Effects: How the surrounding solvent molecules interact with and influence the conformation and dynamics of the solute.
Flexibility and Rigidity: Identification of flexible regions, such as the propanoic acid chain, and more rigid parts, like the fluorobenzyl group.
The following table outlines a typical set of parameters for an MD simulation of this compound in an aqueous environment.
| Parameter | Value | Description |
| Force Field | AMBER, CHARMM, or GROMOS | A set of equations and parameters to describe the potential energy of the system. |
| Solvent Model | TIP3P or SPC/E | A model to represent water molecules in the simulation. |
| Box Type | Cubic or Triclinic | The shape of the simulation box. |
| Temperature | 300 K | The temperature at which the simulation is run, typically human body temperature. |
| Pressure | 1 atm | The pressure at which the simulation is run. |
| Time Step | 2 fs | The interval between successive calculations of the forces and positions of the atoms. |
| Simulation Length | 100 ns - 1 µs | The total time the system is simulated for. nih.gov |
This table represents a typical setup for an MD simulation and can be adjusted based on the specific research question.
Virtual Screening Methodologies for Target Identification and Ligand Discovery
Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a biological target, such as a protein or enzyme. nih.gov For a compound like this compound, virtual screening can be employed in two primary ways: to identify its potential biological targets or to discover novel ligands that bind to a known target.
In the first approach, known as reverse docking or target fishing, the structure of this compound would be docked against a library of 3D protein structures. The docking algorithm would predict the binding pose and affinity of the molecule to each protein. Proteins that show a high predicted binding affinity would be considered potential biological targets for further experimental validation.
In the second, more common approach, a specific biological target is chosen, and a large library of compounds is screened against it. nih.govrsc.org If a target for this compound were identified, virtual screening could then be used to find other, potentially more potent or selective, molecules that bind to the same target. This process involves:
Library Preparation: A large database of chemical compounds is prepared in a 3D format.
Target Preparation: The 3D structure of the target protein is prepared, often from the Protein Data Bank.
Docking: Each compound in the library is computationally "docked" into the binding site of the target protein.
Scoring and Ranking: The binding poses are evaluated using a scoring function that estimates the binding affinity. The compounds are then ranked based on their scores.
Hit Selection: A subset of the top-ranking compounds, known as "hits," is selected for experimental testing.
A hypothetical virtual screening campaign to identify inhibitors of a specific enzyme might yield a hit list like the one presented in the table below.
| Compound ID | Docking Score (kcal/mol) | Predicted Binding Affinity (Ki) | Key Interacting Residues |
| ZINC12345 | -9.8 | 50 nM | Arg122, Tyr234 |
| CHEMBL67890 | -9.5 | 80 nM | Arg122, Phe265 |
| This compound | -9.2 | 120 nM | Arg122, Asp150 |
| ZINC54321 | -9.0 | 150 nM | Tyr234, His290 |
| CHEMBL09876 | -8.8 | 200 nM | Arg122, Gln188 |
This table is a hypothetical representation of a virtual screening hit list and does not represent actual screening results.
Design and Synthesis of Derivatives and Analogues of 3 2 Fluorobenzyl Sulfonyl Propanoic Acid
Strategic Design Principles for Structural Modification and Diversification
The modification of 3-[(2-fluorobenzyl)sulfonyl]propanoic acid is guided by established medicinal chemistry strategies to improve potency, selectivity, metabolic stability, and pharmacokinetic parameters. These strategies involve systematic alterations to the three key structural motifs of the molecule: the fluoro-aromatic ring, the sulfonyl linker, and the propanoic acid side chain.
Exploration of Fluoro-Aromatic Substituent Patterns
The fluorine substituent on the benzyl (B1604629) ring plays a crucial role in modulating the electronic properties and metabolic stability of the compound. The exploration of alternative fluoro-aromatic patterns is a key strategy to fine-tune these characteristics. This includes:
Poly-fluorination: The introduction of additional fluorine atoms to create di- or tri-fluorinated benzyl moieties can further enhance metabolic stability by blocking potential sites of oxidation. For instance, a 2,4-difluoro or a 2,6-difluoro substitution pattern could be explored.
Bioisosteric Replacement of Fluorine: While fluorine offers unique properties, its replacement with other small, electron-withdrawing groups like a cyano (-CN) or a trifluoromethyl (-CF3) group can provide insights into the electronic requirements for activity.
A representative, though not exhaustive, set of proposed analogues based on these principles is presented in Table 1.
| Compound ID | Aromatic Substitution | Rationale for Modification |
| Lead | 2-Fluorobenzyl | Initial lead compound. |
| ANA-01 | 3-Fluorobenzyl | Exploration of positional isomerism. |
| ANA-02 | 4-Fluorobenzyl | Exploration of positional isomerism. |
| ANA-03 | 2,4-Difluorobenzyl | Enhance metabolic stability and electronic effects. |
| ANA-04 | 2-Cyanobenzyl | Bioisosteric replacement of fluorine. |
| ANA-05 | 2-(Trifluoromethyl)benzyl | Investigate the impact of a stronger electron-withdrawing group. |
Table 1: Proposed Analogues Based on Fluoro-Aromatic Substituent Pattern Exploration
Modifications to the Sulfonyl Bridge and Linker Architectures
The sulfonyl group acts as a key linker, influencing the spatial orientation of the aromatic ring and the acidic moiety. Modifications to this bridge are aimed at altering the compound's flexibility, polarity, and potential for hydrogen bonding. prepchem.com Strategic modifications include:
Homologation: Increasing or decreasing the length of the alkyl chain between the sulfonyl group and the aromatic ring can alter the flexibility and distance between the key pharmacophoric elements.
Introduction of Rigidity: Incorporating cyclic structures or double bonds within the linker can restrict conformational freedom, potentially leading to higher affinity and selectivity for the target.
Sulfonyl Bioisosteres: Replacing the sulfonyl group with other functionalities that mimic its hydrogen bond accepting capacity, such as a sulfonamide or a sulfoxide, can modulate the compound's physicochemical properties.
Alterations to the Propanoic Acid Moiety (e.g., bioisosteric replacements, esterification)
The carboxylic acid group is a critical feature, often involved in direct interactions with the biological target. However, it can also contribute to poor membrane permeability and rapid metabolism. nih.gov Therefore, its modification is a central aspect of the design strategy.
Bioisosteric Replacement: The replacement of the carboxylic acid with other acidic functional groups is a common strategy in drug design. nih.gov Potential bioisosteres include tetrazoles, which have a similar pKa, or hydroxamic acids. nih.gov Non-classical bioisosteres could also be explored to improve physicochemical properties. nih.gov
Esterification: Conversion of the carboxylic acid to an ester can create a prodrug, which may have improved oral bioavailability. The ester can then be hydrolyzed in vivo to release the active carboxylic acid.
Amidation: The formation of amides with various amines can lead to derivatives with altered solubility and cell permeability. This also provides an avenue for introducing further diversity into the molecule.
Table 2 outlines some potential modifications to the propanoic acid moiety.
| Modification Type | Example Derivative | Intended Outcome |
| Bioisosteric Replacement | 5-{2-[(2-Fluorobenzyl)sulfonyl]ethyl}-1H-tetrazole | Improve metabolic stability and maintain acidity. |
| Esterification | Methyl 3-[(2-fluorobenzyl)sulfonyl]propanoate | Prodrug strategy to enhance bioavailability. |
| Amidation | N-Methyl-3-[(2-fluorobenzyl)sulfonyl]propanamide | Modulate solubility and cell permeability. |
Table 2: Proposed Derivatives Based on Propanoic Acid Moiety Alterations
Synthetic Routes for Novel Derivatives and Focused Libraries
The synthesis of novel derivatives and focused libraries of this compound analogues relies on robust and adaptable synthetic methodologies. Both parallel synthesis for rapid library generation and target-oriented synthesis for specific, key analogues are employed.
Parallel Synthesis and Combinatorial Chemistry Approaches
Parallel synthesis and combinatorial chemistry are powerful tools for the rapid generation of a large number of derivatives for initial screening. A common strategy involves the use of a common intermediate that can be diversified in the final steps.
For instance, a library of amides can be synthesized in parallel by reacting this compound with a diverse set of amines using automated synthesis platforms. This approach allows for the efficient exploration of the chemical space around the propanoic acid moiety. Similarly, a library of analogues with different aromatic substitutions can be prepared by reacting various substituted benzyl halides with a common sulfinate precursor in a parallel fashion.
Target-Oriented Synthesis of Key Analogues with Defined Modifications
The synthesis of specific, high-priority analogues often requires a more tailored, target-oriented approach. The general synthetic route to the parent compound, this compound, likely involves the S-alkylation of a thiol with 2-fluorobenzyl halide, followed by oxidation to the sulfone, and subsequent reaction with a propionate (B1217596) equivalent.
A plausible synthetic scheme for the lead compound and its derivatives is outlined below:
Thiol Alkylation: Reaction of 3-mercaptopropanoic acid with 2-fluorobenzyl bromide in the presence of a base like sodium ethoxide would yield 3-[(2-fluorobenzyl)thio]propanoic acid.
Oxidation: The resulting thioether can be oxidized to the corresponding sulfone, this compound, using an oxidizing agent such as hydrogen peroxide in acetic acid or meta-chloroperoxybenzoic acid (m-CPBA).
This core synthetic route can be adapted to produce a wide range of derivatives. For example, by starting with different substituted benzyl halides, a variety of analogues with modified aromatic rings can be synthesized. To create derivatives with altered linkers, different mercaptoalkanoic acids can be used as starting materials. The synthesis of esters and amides can be achieved through standard coupling reactions from the final carboxylic acid.
In Vitro Biological Evaluation of Synthesized Analogues for Comprehensive SAR Elucidation
In a typical drug discovery program, once a series of analogues of a lead compound like this compound is synthesized, they undergo a battery of in vitro assays to determine their biological activity. The primary goal is to establish a clear Structure-Activity Relationship (SAR), which links specific changes in the chemical structure to observed effects on a biological target.
The evaluation would likely begin with a primary screen to assess the potency of the analogues against a specific biological target, such as an enzyme or a receptor. For a compound containing a sulfonylpropanoic acid moiety, potential targets could include a range of enzymes where this structural motif can interact.
Hypothetical SAR Exploration:
To build a comprehensive SAR, chemists would systematically modify different parts of the parent molecule:
The Fluorobenzyl Group: The position and nature of the substituent on the phenyl ring are critical. Analogues with fluorine at the 3- or 4-position, or with other halogens (Cl, Br) or electron-donating/-withdrawing groups (e.g., methoxy, nitro) would be synthesized. The goal is to understand the electronic and steric requirements for optimal activity.
The Propanoic Acid Chain: The length and rigidity of the alkyl chain connecting the sulfonyl group and the carboxylic acid could be varied. For instance, replacing the propanoic acid with acetic or butanoic acid would probe the optimal distance and geometry for target binding. Introducing substituents on the chain itself could also provide insights into the topology of the binding site.
The Sulfonyl Linker: The sulfonyl group itself is a key structural feature. While less commonly modified, its replacement with a sulfoximine (B86345) or other bioisosteres could be explored to modulate properties like polarity and hydrogen bonding capacity.
The data from these in vitro assays would be compiled into a table to visualize the SAR.
Table 1: Hypothetical In Vitro Activity of this compound Analogues
| Compound ID | R1 (Phenyl Substituent) | Linker (X) | Chain (n) | IC₅₀ (nM) |
| Parent | 2-F | SO₂ | 2 | [Value] |
| Analogue 1 | 3-F | SO₂ | 2 | [Value] |
| Analogue 2 | 4-F | SO₂ | 2 | [Value] |
| Analogue 3 | 2-Cl | SO₂ | 2 | [Value] |
| Analogue 4 | 2-CH₃ | SO₂ | 2 | [Value] |
| Analogue 5 | 2-F | SO₂ | 1 | [Value] |
| Analogue 6 | 2-F | SO₂ | 3 | [Value] |
| Analogue 7 | 2-F | SO | 2 | [Value] |
This table is for illustrative purposes only, as no actual data has been found in the public domain.
Prodrug Design Strategies for Modulating Molecular Delivery (excluding in vivo efficacy)
Carboxylic acids, like the one present in this compound, are often candidates for prodrug strategies. nih.govgoogle.com The negatively charged carboxylate group can limit passive diffusion across cell membranes, thus reducing oral bioavailability. Prodrug design aims to mask this polar group temporarily to improve its physicochemical properties. nih.gov
Common prodrug strategies for carboxylic acids involve the formation of esters, which are designed to be cleaved by endogenous enzymes (e.g., esterases) to release the active parent drug.
Potential Prodrug Approaches:
Simple Alkyl Esters: Methyl, ethyl, or t-butyl esters are common starting points. These can enhance lipophilicity and membrane permeability. The rate of enzymatic hydrolysis would need to be carefully evaluated in vitro using plasma or liver microsomes to ensure efficient release of the active acid.
Acyloxymethyl Esters: These prodrugs can offer a more tunable cleavage rate. The ester moiety can be designed to be more or less sterically hindered to control the speed of enzymatic hydrolysis.
Amino Acid Conjugates: Attaching an amino acid to the carboxylic acid via an amide bond can create a prodrug that is a substrate for peptide transporters, potentially improving absorption.
The design and selection of an appropriate prodrug would be guided by in vitro experiments that assess chemical stability, enzymatic cleavage rates in different biological matrices (e.g., plasma, liver homogenates), and changes in physicochemical properties like solubility and lipophilicity. nih.gov
Applications in Chemical Synthesis, Catalysis, and Material Science Research
Utility of 3-[(2-Fluorobenzyl)sulfonyl]propanoic Acid as a Versatile Synthetic Building Block
Chemical building blocks are fundamental to the construction of complex molecular architectures. The inherent functionalities of this compound—a carboxylic acid, a sulfone, and an activated aromatic ring—position it as a potentially valuable synthon.
While the structure of this compound contains moieties that are often found in advanced organic materials and polymers, no specific studies have been found that utilize this compound as a direct precursor. The presence of the fluorine atom could potentially impart desirable properties such as thermal stability and altered electronic characteristics to a polymer backbone. The propanoic acid functionality could be used for polymerization reactions, for instance, in the formation of polyesters or polyamides. Despite this potential, published research on the synthesis of polymers or advanced materials derived from this compound is not currently available.
Potential as a Ligand or Ligand Precursor in Organometallic Catalysis
The carboxylic acid functionality of this compound allows for its potential use as a ligand for metal centers. The sulfonyl group and the fluorine atom could also play a role in coordinating with or influencing the electronic properties of a metal catalyst. However, a review of the existing scientific literature did not yield any studies where this compound has been employed as a ligand or a precursor to a ligand in organometallic catalysis. Its potential in this field remains an area for future exploration.
Development of Analytical Standards and Reference Materials for Chemical Analysis
This compound is commercially available from several chemical suppliers, which indicates its use in research settings. It is plausible that it could be used as an analytical standard for the identification and quantification of related compounds in complex mixtures. However, there are no specific publications or official records designating it as a certified reference material for any particular analytical method at this time.
Role in Chemo-Enzymatic or Biocatalytic Synthesis Pathways
Chemo-enzymatic synthesis combines the selectivity of enzymes with the practicality of chemical synthesis. While sulfonyl groups and carboxylic acids are features that can be recognized by certain enzymes, there is currently no published research describing the use of this compound in any chemo-enzymatic or biocatalytic pathway. The potential for enzymes to act on this substrate has not been reported in the scientific literature.
Data Tables
Due to the limited availability of specific research data for this compound, a detailed data table on its research applications cannot be compiled. The following table provides basic chemical information.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 897767-08-7 |
| Molecular Formula | C10H11FO4S |
| Molecular Weight | 246.25 g/mol |
| Appearance | Solid (form may vary) |
Future Research Directions and Unexplored Avenues for Sulfonyl Propanoic Acid Derivatives
Integration with High-Throughput Screening Technologies (in vitro focus)
High-throughput screening (HTS) is a pivotal technology in modern drug discovery, enabling the rapid assessment of large compound libraries against specific biological targets. For derivatives like 3-[(2-Fluorobenzyl)sulfonyl]propanoic acid, HTS offers a powerful tool for identifying initial biological activities. Future research should focus on developing and implementing robust in vitro HTS assays tailored to this class of compounds. This would involve the creation of diverse libraries of sulfonyl-propanoic acid analogs to be screened against a wide array of enzymatic and cellular assays. The primary goal is to efficiently identify "hits"—compounds that exhibit a desired biological effect—which can then be prioritized for further investigation. The structural data of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C10H11FO4S |
| Molecular Weight | 246.26 g/mol |
| CAS Number | 1059967-89-9 |
| Predicted LogP | 1.3 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 5 |
Exploration of Novel Synthetic Methodologies
The efficient and versatile synthesis of sulfonyl-propanoic acid derivatives is crucial for generating the chemical diversity needed for comprehensive structure-activity relationship (SAR) studies. Traditional synthetic routes can sometimes be limited in scope, yield, or environmental sustainability. Future research should therefore explore novel synthetic methodologies.
Flow Chemistry: Continuous flow chemistry offers several advantages over traditional batch synthesis, including improved reaction control, enhanced safety, and scalability. Applying flow chemistry to the synthesis of this compound and its analogs could lead to more efficient and reproducible production of these compounds.
Photoredox Catalysis: This emerging field in organic chemistry utilizes light to initiate chemical reactions, often enabling transformations that are difficult to achieve with conventional methods. Investigating photoredox-catalyzed reactions for the formation of the sulfonyl or propanoic acid moieties could open up new avenues for creating novel derivatives with unique structural features.
Application of Advanced Computational Modeling Techniques
Computational modeling has become an indispensable tool in rational drug design, allowing for the prediction of molecular properties and interactions, thereby reducing the time and cost associated with drug discovery.
Machine Learning in Compound Design: Machine learning (ML) algorithms can be trained on existing data to predict the biological activity and physicochemical properties of new molecules. For sulfonyl-propanoic acid derivatives, ML models could be developed to predict their potential targets and off-target effects based on their structural features. This would enable the in silico design of compounds with optimized activity and safety profiles before their actual synthesis.
Interdisciplinary Research with Biophysics and Structural Biology
A deep understanding of how a compound interacts with its biological target at the molecular level is fundamental for optimization. Interdisciplinary collaborations are key to achieving this.
X-ray Crystallography and Cryo-EM: Should HTS identify a protein target for this compound or a related derivative, determining the co-crystal structure through X-ray crystallography or cryogenic electron microscopy (cryo-EM) would be a high priority. This would provide invaluable atomic-level details of the binding interactions, guiding the rational design of more potent and selective analogs.
Biophysical Techniques: Techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can be used to quantify the binding affinity and thermodynamics of the compound-target interaction. These data are crucial for understanding the driving forces of binding and for optimizing lead compounds.
Investigation of Unexplored Biological Pathways and Molecular Targets (in vitro perspective)
While initial HTS campaigns may focus on known targets, a significant opportunity lies in the investigation of unexplored biological pathways. The unique chemical scaffold of this compound may allow it to interact with novel molecular targets that have not been previously drugged.
Phenotypic Screening: In addition to target-based screening, phenotypic screening of cell-based models can identify compounds that produce a desired change in cellular phenotype without prior knowledge of the specific target. Hits from such screens, including potentially this compound, can then be subjected to target deconvolution studies to identify their mechanism of action. This approach opens the door to discovering first-in-class medicines.
Q & A
Q. What are the established synthetic routes for 3-[(2-Fluorobenzyl)sulfonyl]propanoic acid, and how is purity validated?
Methodological Answer:
Q. How is the structural elucidation of this compound performed using spectroscopic techniques?
Methodological Answer:
- NMR Spectroscopy:
- ¹H NMR: Identify fluorobenzyl protons (δ 7.2–7.5 ppm, multiplet) and sulfonyl protons (δ 3.1–3.3 ppm, triplet) .
- ¹³C NMR: Confirm the sulfonyl group (δ 55–60 ppm) and carboxylic acid (δ 170–175 ppm) .
- High-Resolution Mass Spectrometry (HRMS): Match observed molecular ions (e.g., [M+H]⁺ = 286.05) to theoretical values from PubChem .
Q. What metabolic pathways are implicated in the biotransformation of structurally similar fluorinated propanoic acids?
Methodological Answer:
- Phase I Metabolism: Hydroxylation at the fluorobenzyl ring (e.g., para- or meta-hydroxylation) via cytochrome P450 enzymes, detected using LC-MS/MS .
- Phase II Conjugation: Sulfation or glucuronidation of hydroxylated metabolites, identified via enzymatic assays (e.g., sulfotransferase SULT1A1) and ion-pairing chromatography .
- Decarboxylation Pathways: Microbial α-oxidation generates phenylacetic acid derivatives, validated via in vitro fecal incubations .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported metabolic data for fluorinated propanoic acids?
Methodological Answer:
- Cross-Validation with Isotopic Labeling: Use ¹⁸O or ²H isotopes to trace hydroxylation/decarboxylation steps and distinguish artifacts from true metabolites .
- Species-Specific Metabolism: Compare rodent vs. human hepatocyte models to assess interspecies variability in sulfation efficiency (e.g., human SULT1A1 vs. rat SULT1C1) .
- Data Normalization: Apply pharmacokinetic modeling (e.g., compartmental analysis) to account for renal clearance differences affecting metabolite ratios .
Q. What strategies optimize regioselective synthesis of fluorinated sulfonylpropanoates?
Methodological Answer:
- Acidity-Tuned Pd Catalysis: Adjust reaction pH to 2–4 using HCO₂H/NaOAc buffers to favor ortho-functionalization over para-substitution in Pd(II)-mediated coupling .
- Directed Metalation Groups (DMGs): Introduce N,N-dimethylaminomethyl groups to enhance electrophilic attack at the fluorobenzyl position, achieving >80% regioselectivity .
- Solvent Screening: Polar aprotic solvents (e.g., DMF) improve sulfonyl group activation, reducing byproduct formation .
Q. How does this compound interact with glycine-conjugating enzymes like GLYAT?
Methodological Answer:
- Enzyme Kinetics: Perform Michaelis-Menten assays with recombinant GLYAT to measure Kₘ and Vₘₐₓ for hippurate formation from hydroxybenzoic acid .
- Inhibitor Profiling: Test competitive inhibition using structural analogs (e.g., 3-(4-hydroxyphenyl)propanoic acid) and quantify IC₅₀ via fluorometric assays .
- Molecular Docking: Simulate binding poses with GLYAT (PDB: 3RZU) to identify critical residues (e.g., Arg125) for sulfonyl group recognition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
